An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carbothioamide
An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methyl-1H-pyrazole-3-carbothioamide (CAS 1221278-28-9), a heterocyclic compound belonging to the pyrazole class. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes foundational knowledge of the pyrazole scaffold, data from closely related analogues, and supplier-provided information to offer a robust resource for researchers. The insights herein are intended to guide experimental design, anticipate compound properties, and highlight potential applications in drug discovery and materials science.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. The structural features of pyrazoles allow for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Pyrazole derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The carbothioamide functional group, a bioisostere of the carboxamide group, is often introduced to modulate properties such as cell permeability, metabolic stability, and target binding affinity.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 1221278-28-9 | |
| Molecular Formula | C₅H₇N₃S | |
| Molecular Weight | 141.19 g/mol | |
| Purity (Typical) | ≥95% | |
| Predicted XlogP | Not available | |
| Predicted Hydrogen Bond Donors | 1 (from the thioamide NH₂) | |
| Predicted Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens and thioamide sulfur) |
Commercial suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request, which is standard for compound characterization.
Structural Diagram
Caption: Chemical structure of 1-methyl-1H-pyrazole-3-carbothioamide.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route for 1-methyl-1H-pyrazole-3-carbothioamide involves the thionation of the corresponding amide or ester. One documented method suggests the conversion from methyl 1-methyl-1H-pyrazole-3-carboxylate.
Caption: Proposed synthesis workflow for 1-methyl-1H-pyrazole-3-carbothioamide.
Experimental Protocol (Hypothetical)
This protocol is based on standard thionation procedures for similar heterocyclic amides.
Objective: To synthesize 1-methyl-1H-pyrazole-3-carbothioamide from methyl 1-methyl-1H-pyrazole-3-carboxylate.
Materials:
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Methyl 1-methyl-1H-pyrazole-3-carboxylate
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Lawesson's Reagent
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Anhydrous Toluene
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous toluene.
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Addition of Thionating Agent: Add Lawesson's Reagent (0.5 - 1.0 eq) to the solution. The reaction is often exothermic.
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Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
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Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Anticipated Analytical Characterization
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¹H NMR: Expect signals corresponding to the N-methyl group (singlet, ~3.9-4.1 ppm), two aromatic protons on the pyrazole ring (doublets, ~6.8-7.8 ppm), and broad signals for the -NH₂ protons of the thioamide.
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¹³C NMR: Signals for the five carbons of the pyrazole ring and the methyl group, as well as a characteristic downfield signal for the thioamide carbon (C=S).
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Mass Spectrometry (LC-MS): An [M+H]⁺ peak at m/z 142.04335 is predicted.
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Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching, C=N stretching of the pyrazole ring, and C=S stretching.
Potential Biological Activity and Applications
While no specific biological data exists for 1-methyl-1H-pyrazole-3-carbothioamide, the broader class of pyrazole-3-carboxamides and -carbothioamides has been extensively studied.
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Anticancer Activity: Many pyrazole derivatives are investigated as kinase inhibitors and have shown antiproliferative effects on various cancer cell lines. Some pyrazole-carboxamides have been found to interact with DNA.
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Anti-inflammatory Properties: Pyrazole derivatives are known to act as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation.
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Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in compounds with demonstrated antibacterial and antifungal properties.
Given these precedents, 1-methyl-1H-pyrazole-3-carbothioamide represents a valuable building block for creating libraries of compounds for screening against these and other biological targets. Its N-methyl substitution at the 1-position prevents tautomerization and provides a fixed vector for further chemical elaboration.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-methyl-1H-pyrazole-3-carbothioamide. However, based on the SDS for related pyrazole compounds, the following precautions are advised:
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Hazard Classification (Predicted): May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Future Research Directions
1-methyl-1H-pyrazole-3-carbothioamide is a promising, yet underexplored, chemical entity. Future research should focus on:
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Definitive Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full analytical characterization (NMR, MS, IR, elemental analysis).
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Biological Screening: Evaluating its activity in a broad range of assays, particularly for anticancer, anti-inflammatory, and antimicrobial properties.
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Analogue Synthesis: Using the thioamide and pyrazole nitrogens as handles for further chemical modification to build a library of related compounds for structure-activity relationship (SAR) studies.
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Computational Studies: Performing molecular docking studies with known biological targets to predict potential mechanisms of action and guide screening efforts.
References
- Chem Pharm Bull (Tokyo). (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed, 62(3), 238-46.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]
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Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2021, March 1). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(2), 9349-9361.
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PubChemLite. (n.d.). 1-methyl-1h-pyrazole-5-carbothioamide (C5H7N3S). Retrieved from [Link]
- Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1).
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PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazol-carbothioamide derivatives. Retrieved from [Link]
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Moshang Chemical. (n.d.). 1-methyl-1H-Pyrazole-3-carbothioamide - CAS 1221278-28-9. Retrieved from [Link]
- ChemRxiv. (2023, December 22). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver
